delapril

vascular ACE inhibition lipophilicity tissue selectivity

Delapril is a carboxyl-alkyl-dipeptide angiotensin-converting enzyme (ACE) inhibitor prodrug that is converted in vivo to two active metabolites, delapril diacid (M-I) and 5-hydroxy-indane diacid (M-III). It belongs to the nonsulfhydryl subclass of ACE inhibitors and is distinguished from first-generation agents (captopril) and widely prescribed later-generation agents (enalapril, lisinopril) by the presence of an indanyl-glycine moiety, which confers high lipophilicity.

Molecular Formula C7H13NO2
Molecular Weight 0
CAS No. 110508-93-5
Cat. No. B1167564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelapril
CAS110508-93-5
SynonymsGlycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-D-alanyl]-, (S)-
Molecular FormulaC7H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delapril (CAS 110508-93-5): A Lipophilic, Nonsulfhydryl ACE Inhibitor with Quantifiable Differentiation from Enalapril and Captopril


Delapril is a carboxyl-alkyl-dipeptide angiotensin-converting enzyme (ACE) inhibitor prodrug that is converted in vivo to two active metabolites, delapril diacid (M-I) and 5-hydroxy-indane diacid (M-III) . It belongs to the nonsulfhydryl subclass of ACE inhibitors and is distinguished from first-generation agents (captopril) and widely prescribed later-generation agents (enalapril, lisinopril) by the presence of an indanyl-glycine moiety, which confers high lipophilicity . Delapril is primarily indicated for the treatment of essential hypertension and has been studied in congestive heart failure, both as monotherapy and in fixed-dose combination with the calcium channel blocker manidipine . Clinically, it is available in doses of 15–30 mg administered twice daily .

Why Delapril Cannot Be Interchanged with Enalapril or Captopril: Evidence of Pharmacodynamic Divergence


Although delapril, enalapril, and captopril share the core mechanism of ACE inhibition, their pharmacodynamic profiles diverge in quantifiable and clinically consequential ways. Delapril exhibits significantly greater lipophilicity conferred by its indanyl-glycine moiety, translating into more potent inhibition of vascular wall ACE than either enalapril or captopril in both in vitro and in vivo models . Furthermore, delapril acts as a preferential C-site ACE inhibitor, whereas enalaprilat is site-nonselective and captopril is C-site- and lung-selective . This pharmacodynamic divergence manifests in two clinically important differentials: a lower incidence of ACE inhibitor-induced cough versus enalapril (demonstrated in both guinea pig models and patient crossover studies) , and the ability of delapril—when combined with manidipine—to significantly improve insulin sensitivity compared with an olmesartan/hydrochlorothiazide regimen at equivalent blood pressure reduction . These differences mean that selecting delapril versus its closest in-class analogs is not a simple substitution: it alters the tissue-selectivity profile, side-effect burden, and metabolic outcomes in specific patient populations.

Delapril Quantitative Differentiation Evidence: Head-to-Head Data Against Enalapril, Captopril, and Olmesartan/HCTZ


Vascular Wall ACE Inhibition: Delapril Demonstrates Greater Potency than Enalapril and Captopril

Delapril exhibits more potent inhibition of vascular wall ACE activity than either enalapril or captopril, a property attributed to its higher lipophilicity conferred by the indanyl-glycine moiety . In spontaneously hypertensive rats (SHR), delapril at oral doses of 1–10 mg/kg produced a marked and long-lasting antihypertensive effect accompanied by suppression of angiotensin II release from the vascular wall . In stroke-prone SHR (SHR-SP) and SHR with chronic renal failure, delapril significantly improved survival rate and prevented the development of stroke, cardiac hypertrophy, and renal sclerosis beyond blood pressure reduction alone . The higher lipophilicity relative to captopril and enalapril is explicitly stated as the mechanistic basis for this enhanced vascular ACE inhibition .

vascular ACE inhibition lipophilicity tissue selectivity in vitro pharmacology in vivo pharmacology

Reduced Cough Incidence: Delapril vs. Enalapril in Hypertensive Patients—A Direct Crossover Observation

In a clinical observation of 150 patients with essential hypertension treated with enalapril, 12 patients (8%) reported ACE inhibitor-induced cough. When these 12 patients were switched to delapril, cough resolved in 6 of the 12 patients, reducing the overall cough incidence in the total population from 8% to 4% . In a separate controlled study using capsaicin and citric acid cough challenge tests, delapril produced substantially fewer occurrences of significantly increased cough than either captopril or enalapril in both single-dose and chronic (1-week and 4-week) administration protocols . The weaker bradykinin-potentiating action of delapril compared with captopril and enalapril, demonstrated in the citric acid-induced cough guinea pig model, provides the mechanistic basis for this differential .

ACE inhibitor cough bradykinin potentiation adverse event profile patient crossover tolerability

Insulin Sensitivity Improvement: Delapril/Manidipine Combination vs. Olmesartan/Hydrochlorothiazide in Obese Hypertensives

In a 24-week, prospective, randomized, open-label, blinded-endpoint (PROBE) study of 88 obese hypertensive patients, the delapril 30 mg/manidipine 10 mg combination and the olmesartan 20 mg/HCTZ 12.5 mg combination produced equivalent blood pressure reductions (SBP/DBP: -22.3/16.4 mmHg vs. -22.6/17.2 mmHg, respectively, both p<0.001 vs. placebo) . However, only the delapril/manidipine combination significantly increased the glucose infusion rate (GIR) during euglycemic hyperinsulinemic clamp (+3.01 mg/min/kg, p=0.038 vs. placebo) and total glucose requirement (TGR: +9.7 g, p=0.034), while olmesartan/HCTZ showed no significant effect on either measure; the between-treatment difference was statistically significant (p<0.05) . Additionally, delapril/manidipine significantly reduced plasma insulin (-17.8 pmol/L, p=0.047) and fibrinogen (-67.5 mg/dL, p=0.021), whereas olmesartan/HCTZ did not .

insulin sensitivity metabolic syndrome obesity hypertension combination therapy fibrinogen

Left Ventricular Remodeling in Congestive Heart Failure: Delapril vs. Enalapril—Significant Reduction in End-Systolic Volume

In a 12-month, multicenter, randomized, parallel-group study comparing delapril (7.5–30 mg BID) with enalapril (2.5–10 mg BID) in 179 patients with NYHA class II–III congestive heart failure, delapril produced a significant decrease in left ventricular end-systolic volume (LVESV) at 3 months (p<0.01), 6 months (p<0.01), and 12 months (p<0.05), whereas no significant change in LVESV was observed in the enalapril group at any time point . Both treatments significantly reduced wall stress and improved ejection fraction at 3, 6, and 12 months, with delapril achieving p<0.01 at all time points versus p<0.05 for enalapril at 3 and 12 months . Additionally, workload at 3 months showed a significant between-group difference in favor of delapril (p<0.05), and heart rate was significantly reduced only in the delapril group at day 30 (p<0.01), day 45 (p<0.05), and month 6 (p<0.05) . One-year mortality was 5.7% in the delapril group versus 6.6% in the enalapril group . The authors attribute these differential effects to delapril's affinity and selectivity for the C-site of ACE in the left ventricle and coronary arteries .

congestive heart failure left ventricular remodeling end-systolic volume echocardiography C-site selectivity

High-Value Application Scenarios for Delapril Procurement Based on Quantified Differentiation Evidence


Hypertensive Patients with ACE Inhibitor-Induced Cough: A Tolerability-Driven Switch Strategy

In clinical settings where enalapril or captopril therapy is limited by persistent cough, delapril represents a directly evidenced alternative. The clinical observation that 50% of patients with enalapril-induced cough experienced complete resolution upon switching to delapril, with population-level cough incidence declining from 8% to 4% , provides a quantitative basis for procurement as a second-line or cough-sparing ACE inhibitor. The weaker bradykinin-potentiating action of delapril, confirmed in cough challenge studies against both enalapril and captopril , supports its selection for hypertensive patients who require continued ACE inhibition but cannot tolerate first-line agents.

Obese Hypertensive Patients with Insulin Resistance: The Delapril/Manidipine Fixed-Dose Combination for Dual Metabolic and Hemodynamic Benefit

For programs targeting the hypertensive, obese, insulin-resistant population, the delapril 30 mg/manidipine 10 mg combination provides a uniquely evidenced benefit: at equivalent blood pressure reduction (-22.3/16.4 mmHg) to olmesartan/HCTZ (-22.6/17.2 mmHg), only delapril/manidipine significantly improves insulin sensitivity (GIR +3.01 mg/min/kg, p=0.038) and reduces fibrinogen (-67.5 mg/dL, p=0.021) . This dual action supports procurement of the delapril/manidipine combination for clinical trials or formulary inclusion where metabolic endpoints are co-primary or secondary outcomes, particularly given that the comparator (an ARB/diuretic combination) lacks these metabolic effects.

Congestive Heart Failure Research: Reverse Remodeling Endpoints Where C-Site-Selective ACE Inhibition May Offer Differential Efficacy

In CHF research programs investigating ventricular reverse remodeling, delapril's selective and significant reduction of left ventricular end-systolic volume—observed at 3, 6, and 12 months, while enalapril showed no significant LVESV change —positions it as a mechanistically differentiated tool compound. The proposed C-site selectivity of delapril for left ventricular and coronary artery ACE provides a pharmacological rationale for its differential effect on remodeling that is not replicated by site-nonselective agents such as enalaprilat. Procurement of delapril for preclinical or clinical CHF studies targeting remodeling endpoints is supported by this head-to-head evidence.

Preclinical Cardiovascular Research Requiring High Lipophilicity ACE Inhibitors for Tissue Penetration Studies

For preclinical models investigating tissue-specific ACE inhibition or the role of local renin-angiotensin systems in vascular pathology, delapril's high lipophilicity—explicitly characterized as greater than captopril and enalapril due to its indanyl-glycine moiety —makes it a preferred research compound. In stroke-prone SHR and renal failure models, delapril demonstrated significant improvements in survival, stroke prevention, and attenuation of cardiac hypertrophy and renal sclerosis , outcomes attributed to its enhanced vascular ACE inhibition. These properties support procurement of delapril for studies where tissue penetration and local ACE inhibition are critical experimental variables.

Quote Request

Request a Quote for delapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.